molecular formula C24H28N4O2 B11009397 N~2~-[4-(4-benzylpiperazino)-4-oxobutyl]-1H-indole-2-carboxamide

N~2~-[4-(4-benzylpiperazino)-4-oxobutyl]-1H-indole-2-carboxamide

Cat. No.: B11009397
M. Wt: 404.5 g/mol
InChI Key: AOSLZJUJFVTGBS-UHFFFAOYSA-N
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Description

N~2~-[4-(4-benzylpiperazino)-4-oxobutyl]-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features an indole core, which is a common structural motif in many biologically active molecules, and a piperazine moiety, which is often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(4-benzylpiperazino)-4-oxobutyl]-1H-indole-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions. For instance, 4-benzylpiperazine can be reacted with an appropriate electrophile to form the desired intermediate.

    Coupling of the Indole and Piperazine Units: The final step involves coupling the indole core with the piperazine intermediate. This can be achieved through amide bond formation using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of N2-[4-(4-benzylpiperazino)-4-oxobutyl]-1H-indole-2-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-(4-benzylpiperazino)-4-oxobutyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-[4-(4-benzylpiperazino)-4-oxobutyl]-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[4-(4-benzylpiperazino)-4-oxobutyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The piperazine moiety may interact with neurotransmitter receptors, while the indole core can bind to various enzymes or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-benzylpiperazino)pyrazine-2-carbonitrile
  • 4-(4-benzylpiperazino)aniline
  • 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide

Uniqueness

N~2~-[4-(4-benzylpiperazino)-4-oxobutyl]-1H-indole-2-carboxamide is unique due to its specific combination of an indole core and a piperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C24H28N4O2/c29-23(28-15-13-27(14-16-28)18-19-7-2-1-3-8-19)11-6-12-25-24(30)22-17-20-9-4-5-10-21(20)26-22/h1-5,7-10,17,26H,6,11-16,18H2,(H,25,30)

InChI Key

AOSLZJUJFVTGBS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCCNC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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